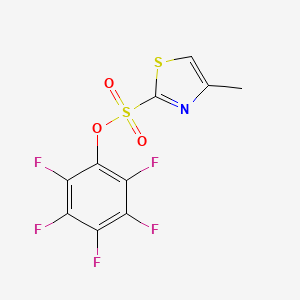

Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate

Description

The compound Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate is a sulfonate ester derivative of a substituted 1,3-thiazole. The pentafluorophenyl group enhances electrophilicity, making it useful in activating thiazole-based systems for further functionalization. Structural analogs in the evidence (e.g., triazole-thiones and sulfonylurea herbicides) highlight the importance of sulfur-containing heterocycles in medicinal and agrochemical applications .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-methyl-1,3-thiazole-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVLNSYJKMQNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F5NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate typically involves the reaction of 4-methyl-1,3-thiazole-2-sulfonyl chloride with pentafluorophenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles, leading to the formation of new compounds.

Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve organic solvents like dichloromethane or acetonitrile, and bases such as triethylamine or sodium hydroxide .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazole derivatives, while hydrolysis reactions produce the corresponding sulfonic acid .

Scientific Research Applications

Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate has several applications in scientific research, including:

Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Medicinal chemistry: The compound is employed in the development of pharmaceuticals and biologically active molecules.

Material science: It is used in the preparation of advanced materials with specific properties.

Biological studies: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify and synthesize new compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence includes compounds with sulfonate, thiazole, and triazole moieties, enabling partial comparisons:

Reactivity and Stability

- Pentafluorophenyl sulfonates are more reactive than non-fluorinated analogs due to electron-withdrawing fluorine atoms, which enhance the electrophilicity of the sulfonate group. This contrasts with phenylsulfonyl triazoles (), where sulfonyl groups stabilize the heterocyclic core but reduce reactivity in substitution reactions .

- Compared to sulfonylurea herbicides (e.g., metsulfuron methyl), which rely on sulfonamide linkages for herbicidal activity, sulfonate esters like the target compound are more likely to act as transient intermediates rather than end-use bioactive molecules .

Biological Activity

Introduction

Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a thiazole ring substituted with a pentafluorophenyl group and a sulfonate moiety. This unique structure contributes to its chemical reactivity and biological activity.

Biological Activities

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds containing the thiazole nucleus exhibit significant antibacterial and antifungal activities. For instance, a series of 1,3,4-thiadiazole derivatives showed marked activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 5 µg/ml against Staphylococcus aureus and Bacillus species .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. In particular, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells derived from various types of tumors. For example, certain derivatives have shown cytotoxicity against neuroblastoma and colon adenocarcinoma cell lines . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Research has indicated that thiazole derivatives can inhibit specific enzymes associated with disease processes. For instance, some studies report that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .

Antiviral Activity

There is emerging evidence suggesting that thiazole derivatives exhibit antiviral properties as well. Some studies have noted that modifications to the thiazole structure can enhance antiviral activity against specific viruses .

Mechanisms of Action

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Nucleic Acid Synthesis: Some thiazoles interfere with DNA or RNA synthesis in pathogens.

- Apoptosis Induction: In cancer cells, these compounds can trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Research Findings and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Deokule et al., 2023 | Reported significant antibacterial activity against S. aureus | Antibacterial |

| Matysiak et al., 2021 | Demonstrated cytotoxic effects on neuroblastoma cells | Antitumor |

| Bhatt et al., 2023 | Found enzyme inhibition related to anti-inflammatory effects | Enzyme Inhibition |

Case Study: Antimicrobial Efficacy

In a recent study by Deokule et al., a series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications to the thiazole ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that these derivatives could serve as potential leads for developing new antimicrobial agents .

Case Study: Antitumor Activity

A study conducted by Matysiak et al. focused on the antitumor effects of modified thiazoles on various cancer cell lines. The findings revealed that specific derivatives exhibited IC50 values lower than those of established chemotherapeutics like cisplatin, indicating promising potential for further development in cancer therapy .

This compound represents a significant compound within the thiazole class with diverse biological activities. Its potential applications in antimicrobial and antitumor therapies warrant further investigation to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use. Continued research will be essential in translating these findings into effective therapeutic strategies.

Q & A

Q. What are the established synthetic methodologies for preparing pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate?

Methodological Answer: The compound is typically synthesized via sulfonylation of 4-methyl-1,3-thiazole-2-sulfonyl chloride with pentafluorophenol. Key steps include:

- Step 1: Preparation of 4-methyl-1,3-thiazole-2-sulfonyl chloride (CAS 459843-97-1), a precursor synthesized by chlorosulfonation of 4-methylthiazole using chlorosulfonic acid under controlled temperatures (0–5°C) .

- Step 2: Reaction of the sulfonyl chloride with pentafluorophenol in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chloroform/petroleum ether mixtures .

Critical Parameters:

- Moisture-sensitive conditions for sulfonyl chloride stability.

- Stoichiometric control to avoid di- or tri-substitution byproducts.

Q. How can the structural integrity of this compound be validated?

Methodological Answer: A multi-technique approach is recommended:

- X-ray Crystallography: Single-crystal diffraction (e.g., SHELX suite) resolves bond lengths/angles and confirms sulfonate ester geometry. For example, analogous thiazole sulfonates show C–S bond lengths of ~1.76 Å and S–O distances of ~1.43 Å .

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–Na]⁻) with <5 ppm error.

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Methodological Answer:

- Disorder in Pentafluorophenyl Rings: Fluorine atoms may exhibit positional disorder due to rotational freedom. Mitigation strategies:

- Electron Density Ambiguities: Partial occupancy of solvent molecules (e.g., DCM) in crystal lattice voids can distort maps. SQUEEZE (PLATON) or MASK (SHELXL) tools are used to model disordered solvent .

Data Example:

| Parameter | Value (Typical Range) |

|---|---|

| R₁ (I > 2σ(I)) | 0.04–0.06 |

| wR₂ (all data) | 0.12–0.15 |

| C–C bond precision | ±0.004 Å |

Q. How do electronic effects of the pentafluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing pentafluorophenyl group enhances electrophilicity at the sulfonate ester, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura couplings). Key considerations:

- Substrate Design: Use Pd(PPh₃)₄ or XPhos catalysts in THF/water mixtures (80°C, 12 h).

- Competing Pathways: Fluorine-thiazole π-stacking may reduce reaction rates. Additives like Cs₂CO₃ improve yields by deprotonating intermediates .

Example Reaction:

this compound + Arylboronic acid → 4-Methyl-2-(arylthio)thiazole (Yield: 60–75%) .

Q. How can discrepancies in ¹⁹F NMR data due to fluorine-thiazole interactions be resolved?

Methodological Answer:

- Variable Temperature (VT) NMR: Cooling to –40°C slows molecular motion, resolving split signals caused by dynamic fluorine-thiazole interactions .

- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to predict chemical shifts and coupling constants (JF-F ~8–12 Hz) .

- LC-MS with PFP Columns: Ascentis® Express F5 columns separate isomers using pentafluorophenyl stationary phases, correlating retention times with NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.